molecular formula C17H18N4O B14939303 (4,6-Dimethyl-pyrimidin-2-yl)-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-cyanamide

(4,6-Dimethyl-pyrimidin-2-yl)-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-cyanamide

Cat. No.: B14939303
M. Wt: 294.35 g/mol
InChI Key: AFZDDVZZISKIDC-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-ethylphenyl)-2-oxoethyl]cyanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a cyanamide moiety attached to an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-ethylphenyl)-2-oxoethyl]cyanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl groups at the 4 and 6 positions. The next step involves the attachment of the ethylphenyl group through a Friedel-Crafts acylation reaction. Finally, the cyanamide group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include dimethyl sulfate, ethylbenzene, and cyanamide.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-ethylphenyl)-2-oxoethyl]cyanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-ethylphenyl)-2-oxoethyl]cyanamide oxides.

    Reduction: Formation of N-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-ethylphenyl)-2-oxoethyl]amine.

    Substitution: Formation of substituted cyanamides with various functional groups.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-ethylphenyl)-2-oxoethyl]cyanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-ethylphenyl)-2-oxoethyl]cyanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The cyanamide group is particularly reactive, enabling the compound to form covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-methylphenyl)-2-oxoethyl]cyanamide
  • N-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-phenyl)-2-oxoethyl]cyanamide

Uniqueness

N-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-ethylphenyl)-2-oxoethyl]cyanamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in biological activity and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)-[2-(4-ethylphenyl)-2-oxoethyl]cyanamide

InChI

InChI=1S/C17H18N4O/c1-4-14-5-7-15(8-6-14)16(22)10-21(11-18)17-19-12(2)9-13(3)20-17/h5-9H,4,10H2,1-3H3

InChI Key

AFZDDVZZISKIDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN(C#N)C2=NC(=CC(=N2)C)C

Origin of Product

United States

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